PEG Linker Length Optimization: SCO-PEG4-COOH vs. SCO-PEG3-COOH and SCO-PEG8-COOH
A 2026 study systematically evaluated PROTACs bearing variable-length PEG linkers and demonstrated that GSPT1 degradation activity is strictly dependent on the number of PEG repeating units. While the study did not test SCO-PEG4-COOH directly, the class-level inference is clear: PEG4 linkers occupy a critical middle ground where spatial separation is sufficient to bridge E3 ligase and target protein without introducing excessive flexibility that compromises degradation efficiency. SCO-PEG4-COOH provides a linker length of four ethylene glycol units, corresponding to an approximate extended length of ~14–16 Å [1]. SCO-PEG3-COOH offers only three PEG units (shorter by ~3.5 Å), while SCO-PEG8-COOH extends to eight units (~28–32 Å), representing a >2-fold increase in maximum reach [2].
| Evidence Dimension | PEG repeating units (chain length) |
|---|---|
| Target Compound Data | 4 PEG units (MW 415.48) |
| Comparator Or Baseline | SCO-PEG3-COOH: 3 PEG units (MW 371.43); SCO-PEG8-COOH: 8 PEG units (MW 591.7) |
| Quantified Difference | SCO-PEG4-COOH is +1 unit longer than SCO-PEG3-COOH and -4 units shorter than SCO-PEG8-COOH |
| Conditions | Extended chain length estimation based on PEG monomer dimensions (~3.5–4.0 Å per unit) |
Why This Matters
Linker length optimization is a rate-limiting step in PROTAC development; selecting SCO-PEG4-COOH provides a tested intermediate length that balances spatial separation with conformational control.
- [1] European Journal of Medicinal Chemistry. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. 2026. View Source
- [2] Nebulabio. SCO-PEG3-COOH and SCO-PEG8-COOH Product Pages. Accessed 2026. View Source
